1H-indolo[2,3-b]quinoxaline

DNA intercalation base-sequence specificity fluorescence spectroscopy

1H-indolo[2,3-b]quinoxaline (CAS 42337-89-3) is a planar, tetracyclic heteroaromatic scaffold formed by the fusion of an indole and a quinoxaline ring system. This core and its 6H-tautomeric form serve as the structural template for a family of synthetic derivatives primarily known as DNA intercalating agents.

Molecular Formula C14H9N3
Molecular Weight 219.24 g/mol
Cat. No. B13112420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indolo[2,3-b]quinoxaline
Molecular FormulaC14H9N3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1C=CC=C2C1=NC3=C4C=CC=CC4=NC3=N2
InChIInChI=1S/C14H9N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h1-6,8H,7H2
InChIKeyUICYEZZCEFNKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indolo[2,3-b]quinoxaline Procurement Guide: Core Scaffold & Structural Identity


1H-indolo[2,3-b]quinoxaline (CAS 42337-89-3) is a planar, tetracyclic heteroaromatic scaffold formed by the fusion of an indole and a quinoxaline ring system [1]. This core and its 6H-tautomeric form serve as the structural template for a family of synthetic derivatives primarily known as DNA intercalating agents. The unsubstituted parent compound (MF: C₁₄H₉N₃; MW: 219.24 g/mol) contains a central nitrogen at position 6 (or 1 in the 1H form) that serves as the key derivatization point for introducing pharmacophoric side chains. The scaffold's mechanism of action across oncology, virology, and neurodegeneration is rooted in its ability to insert between DNA base pairs, and the precise pharmacological profile is exquisitely dependent on the nature and position of its substituents [1].

Why 1H-Indolo[2,3-b]quinoxaline Derivatives Cannot Be Interchanged for Research & Procurement


The planar indoloquinoxaline chromophore is common to all members of this class, but biological performance—including DNA binding affinity, base-sequence specificity, target enzyme inhibition, and cellular selectivity—is profoundly modulated by the attached side chain. For example, a dimethylaminoethyl substituent confers strong DNA binding with GC-rich sequence preference, whereas shifting the side chain position yields adenine-selective asymmetric binding [1]. Similarly, a piperidinylhexyl chain unlocks sub-micromolar butyrylcholinesterase inhibition that is absent in the unsubstituted core. These substituent-dependent divergences mean that two 'indoloquinoxaline' compounds with identical core structures can exhibit orthogonal pharmacological profiles. Substituting one derivative for another without verifying the side chain identity risks experimental failure and irreproducible results, particularly in target engagement and selectivity studies [2].

1H-Indolo[2,3-b]quinoxaline Differentiation Evidence: Quantitative Head-to-Head Comparisons


AT-Selective DNA Binding vs. Ellipticine: Sequence-Specific Intercalation Advantage

The indoloquinoxaline derivative 6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (compound 3b) exhibits strong preferential binding to alternating AT polynucleotide sequences, a property absent in the structurally related clinical anticancer drug ellipticine. Fluorescence titrations in poly(dA-dT)·(dA-dT) showed a ~5-fold fluorescence enhancement for compound 3b, while fluorescence was quenched in GC sequences. In contrast, ellipticine fluorescence was quenched in both AT and GC environments, indicating no sequence discrimination [1]. Complementary ¹H-NMR studies on the self-complementary oligonucleotide d(CGCGATCGCG)₂ demonstrated that the indoloquinoxaline derivative binds preferentially at the central AT base-pair step with a defined primary site, whereas ellipticine and its 2,3-dimethyl analog showed no strong base preferences under identical 500 MHz NMR conditions [2].

DNA intercalation base-sequence specificity fluorescence spectroscopy

2-Fold Superior BuChE Inhibition vs. Donepezil for Anti-Alzheimer Applications

The indoloquinoxaline derivative 6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline (compound 9f) demonstrated an IC₅₀ of 0.96 µM against butyrylcholinesterase (BuChE), which is 2-fold more potent than the FDA-approved Alzheimer's drug donepezil (IC₅₀ = 1.87 µM) when tested under identical in vitro conditions. Compound 9f also exhibited a selectivity index of 0.17 for BuChE over acetylcholinesterase (AChE) and additionally inhibited self-induced Aβ₁₋₄₂ aggregation by 51.24% at 50 µM, a disease-modifying property not associated with donepezil's primary pharmacology [1].

Alzheimer's disease butyrylcholinesterase inhibition multi-target-directed ligand

10-Fold Superiority Over Cisplatin in Platinum-Resistant Ovarian Cancer

An isatin-tethered indolo[2,3-b]quinoxaline hybrid exhibited 10-fold greater anti-proliferative potency than cisplatin against drug-resistant Hey A8 ovarian cancer cells. This hybrid was designed based on pharmacophoric features of known DNA intercalators and topoisomerase II inhibitors. Mechanistic studies further revealed that its DNA binding affinity and topoisomerase II inhibitory activity were comparable to those of the clinical agent doxorubicin [1]. The study represents the first demonstration of isatin-indoloquinoxaline hybrids overcoming platinum-based drug resistance, a major clinical obstacle in ovarian cancer treatment.

ovarian cancer platinum resistance DNA intercalator topoisomerase II inhibition

P-Glycoprotein Selective Antagonism Without MRP1 Cross-Reactivity

The indoloquinoxaline derivatives 1,4-dibutoxy-6H-indolo[2,3-b]quinoxaline and 4,7-dibutoxy-2,3-dihydrobenzimidazole-2-spiro-3-indolin-2-one selectively reverse P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) at concentrations as low as 0.25 µM without modulating MRP1-mediated resistance at doses up to 20 µM. These compounds sensitized NCI/ADR Pgp-overexpressing cells to vinblastine, actinomycin D, paclitaxel, and doxorubicin, but showed no effect on MRP1-overexpressing MCF-7/VP or HL-60/ADR cells, nor on non-Pgp expressing MCF-7 or T24 parental lines [1]. This pharmacological selectivity is distinct from first-generation MDR modulators like verapamil or cyclosporin A, which typically exhibit transporter promiscuity and dose-limiting cardiovascular or immunosuppressive toxicity.

multidrug resistance P-glycoprotein MRP1 MDR reversal

Therapeutic Index of 3–15 in Antiherpesvirus Activity: B-220 vs. Cellular Toxicity

The indoloquinoxaline derivative B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) inhibited replication of herpes simplex virus type 1 (HSV-1), human cytomegalovirus (CMV), and varicella-zoster virus (VZV) in tissue culture at concentrations of 1–5 µM. Cellular cytotoxicity was observed only at 10–30 µM, yielding a therapeutic index (CC₅₀/EC₅₀) of approximately 3–15 depending on cell type and viral inoculum [1]. This differential antiviral activity arises from selective inhibition of viral DNA synthesis at 0.5–4.5 µM without inhibiting viral DNA polymerases in vitro, a mechanism orthogonal to nucleoside analogs such as acyclovir that directly target the viral polymerase [2].

antiviral herpes simplex virus cytomegalovirus varicella-zoster virus

Side Chain Positional Isomers Exhibit Orthogonal DNA Base Selectivity

The indoloquinoxaline derivative NCA0465 (2), a side chain positional isomer of the antitumor lead NCA0424 (1), exhibits a fundamentally different DNA base-binding selectivity. Circular dichroism (CD) spectroscopy revealed that NCA0465 (2) forms an asymmetric binding interaction with adenine bases in DNA, whereas NCA0424 (1) shows no such base selectivity [1]. This demonstrates that even minor repositioning of the identical side chain on the indoloquinoxaline core dramatically alters target engagement at the level of individual nucleobase recognition. This property is not observed in planar intercalators with fixed binding geometry such as ethidium bromide, which binds DNA largely independent of sequence context.

structure-activity relationship DNA binding circular dichroism antineoplastic

1H-Indolo[2,3-b]quinoxaline: High-Value Research & Industrial Application Scenarios


Platinum-Resistant Ovarian Cancer Drug Discovery Programs

Isatin-indolo[2,3-b]quinoxaline hybrids should be prioritized for procurement by oncology drug discovery teams targeting platinum-resistant ovarian cancer. The demonstrated 10-fold superiority over cisplatin in drug-resistant Hey A8 cells, combined with DNA binding and topoisomerase II inhibition comparable to doxorubicin, provides a strong evidence base for hit-to-lead optimization [1]. These hybrids are particularly suited for in vivo efficacy studies in patient-derived xenograft (PDX) models of platinum-refractory ovarian cancer, where overcoming clinical drug resistance is the primary endpoint.

Alzheimer's Disease Multi-Target-Directed Ligand (MTDL) Development

The 6-(piperidin-1-yl)hexyl-substituted indoloquinoxaline derivative 9f, with 2-fold superior BuChE inhibition vs. donepezil and 51.24% Aβ₁₋₄₂ aggregation inhibition at 50 µM, is a strong procurement candidate for MTDL programs in Alzheimer's disease [2]. This compound enables simultaneous targeting of the cholinergic deficit and amyloid pathology, and its favorable in silico ADMET profile supports progression to in vivo cognitive impairment models (e.g., scopolamine-induced amnesia, transgenic APP/PS1 mice).

Acyclovir-Resistant Herpesvirus Antiviral Discovery

B-220 and related 6-(dimethylaminoethyl)-substituted indoloquinoxaline derivatives offer a mechanistically orthogonal approach to herpesvirus inhibition. Their action at the level of viral DNA synthesis—without targeting the viral DNA polymerase—makes them effective against acyclovir-resistant HSV and CMV strains [3]. Procurement is justified for antiviral screening cascades where resistance-bypass is a key selection criterion, with therapeutic index values of 3–15 providing a safety window suitable for lead optimization.

P-Glycoprotein-Selective MDR Reversal Tool Compounds

1,4-Dibutoxy-6H-indolo[2,3-b]quinoxaline derivatives that selectively antagonize Pgp (active at 0.25 µM) without affecting MRP1 (inactive at 20 µM) are valuable pharmacological tools for dissecting transporter-specific drug resistance mechanisms [4]. These compounds enable clean experimental designs in MDR reversal studies using Pgp-overexpressing cell lines (e.g., NCI/ADR) without confounding MRP1-mediated effects. They are suitable for in vivo combination therapy studies with standard chemotherapeutics (doxorubicin, paclitaxel, vinblastine) in Pgp-positive tumor xenograft models.

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